

Penicillin V spectrum of activity Streptococcus species

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Compound Focus: Penicillin V

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Antimicrobial Spectrum Against Streptococcus

Penicillin V is a bactericidal antibiotic that inhibits the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis [1] [2]. Its activity against various streptococci is summarized in the table below.

Streptococcus Species / Group	Typical Penicillin V Susceptibility	Key Clinical Context & Notes
Group A (<i>S. pyogenes</i>)	Susceptible [1] [3] [4]	Drug of choice for streptococcal pharyngitis and scarlet fever [1] [3].
Group B, C, G, H, L, M	Susceptible [5]	Cited as sensitive to Penicillin V in vitro [5].
<i>S. pneumoniae</i> (Pneumococcus)	Susceptible to Intermediate [1] [5] [6]	Noted for increasing tolerance and resistance [7]. Susceptibility testing is essential.
Viridans Group Streptococci	Susceptible to Highly Resistant [6] [4]	Decreased susceptibility is a significant concern, particularly in neutropenic patients [6].
Enterococcus spp.	Resistant [1] [4]	Inherently resistant to Penicillin V; requires alternative therapies [1].

Quantitative Susceptibility Data

For research and clinical purposes, susceptibility is quantitatively defined by Minimum Inhibitory Concentration (MIC) breakpoints.

Table 1: Standard Susceptibility Interpretive Criteria for Penicillin [5]

Pathogen	Susceptible (S) MIC (µg/mL)	Intermediate (I) MIC (µg/mL)	Resistant (R) MIC (µg/mL)
Staphylococcus spp.	≤ 0.12	-	≥ 0.25
Beta-hemolytic *Streptococcus*	≤ 0.12	-	-
<i>S. pneumoniae</i> (non-meningitis)	≤ 0.06	0.12 - 1	≥ 2

Pharmacokinetics and Modern Dose Optimization

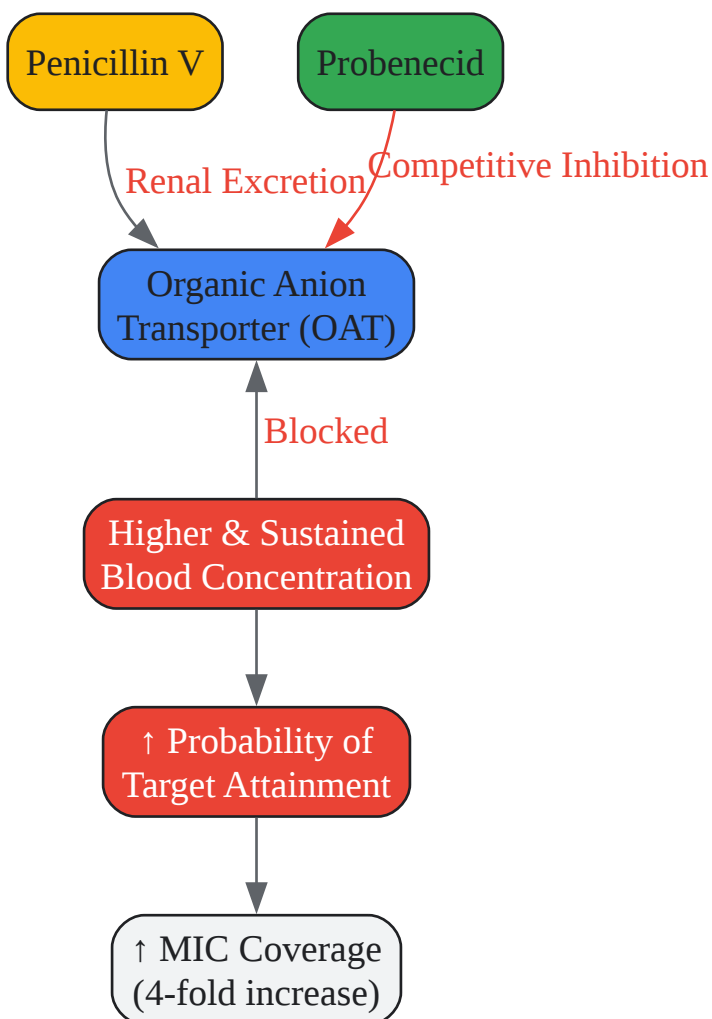
A 2024 randomized, crossover study in healthy volunteers investigated the pharmacokinetic boosting of **Penicillin V** using probenecid [7] [8]. The study demonstrated that administering probenecid (500 mg) concurrently with **Penicillin V** (250 mg, 500 mg, or 750 mg) significantly increased serum concentrations of the antibiotic.

Table 2: Key Pharmacokinetic Findings from Rawson et al. (2024) [7]

Parameter	Findings with Probenecid
Serum Concentration (Total)	Significant increase at 45 min (mean difference 4.32 mg/L, p<0.001) and 180 min (2.2 mg/L, p<0.001).
Serum Concentration (Free)	Significant increase at 45 min (mean difference 1.15 mg/L, p<0.001) and 180 min (0.5 mg/L, p<0.001).

Parameter	Findings with Probenecid
Probability of Target Attainment (PTA)	Probenecid allowed for a fourfold increase in MIC coverage against <i>S. pneumoniae</i> .
Safety	The combination was reported to be safe and well-tolerated.

This boosting mechanism works through probenecid's competitive inhibition of organic anion transporters in the kidneys, which are responsible for the tubular excretion of penicillin [7]. This inhibition delays the clearance of **Penicillin V**, resulting in higher and more sustained blood levels.



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Mechanism of pharmacokinetic boosting of **Penicillin V** by probenecid.

Detailed Experimental Protocol

The following methodology from the 2024 study provides a framework for investigating the pharmacokinetic impact of probenecid on **Penicillin V**.

1. Study Design:

- **Type:** Randomized, open-label, crossover trial [7].
- **Participants:** 20 healthy volunteers.
- **Intervention:** Participants received six doses of **Penicillin V** (250 mg, 500 mg, or 750 mg) four times daily, both alone and in combination with probenecid (500 mg four times daily).
- **Washout:** A minimum of 7 days between treatment phases [7].

2. Blood Sampling & Analysis:

- **Schedule:** Phlebotomy performed at 45 minutes and 180 minutes post-observed dose [7].
- **Processing:** Samples were clotted, spun, and serum was aliquoted and frozen at -80°C pending analysis [7].
- **Assay:** Total and free (unbound) drug concentrations were measured using high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) [7].
- **Free Drug Separation:** Free concentrations were determined using ultra-filtration devices with a 30 kDa molecular weight cut-off [7].

3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

- **Modeling:** A pharmacokinetic model was developed from the concentration-time data [7].
- **Target Attainment:** The Probability of Target Attainment (PTA) was calculated against a range of *S. pneumoniae* MICs to estimate the pharmacodynamic impact [7].

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